1-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]methanesulfonamide
Description
1-(2-Chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]methanesulfonamide is a methanesulfonamide derivative featuring a 2-chlorophenyl group attached to the sulfonamide sulfur and a substituted ethyl chain terminating in a furan-3-yl moiety with a hydroxyl group. While direct crystallographic or pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., ) offer insights into its likely properties .
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4S/c14-12-4-2-1-3-11(12)9-20(17,18)15-7-13(16)10-5-6-19-8-10/h1-6,8,13,15-16H,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDBLDYKFSOTSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NCC(C2=COC=C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
Molecular Architecture
The target molecule comprises three primary components:
- 2-Chlorophenyl group : A halogenated aromatic moiety requiring electrophilic substitution or coupling strategies.
- Furan-3-yl-hydroxyethyl chain : A hydroxymethyl-substituted furan linked via an ethyl spacer, necessitating furan synthesis and hydroxylation.
- Methanesulfonamide group : Introduced via sulfonylation of a primary or secondary amine.
Retrosynthetic Disconnection
Two strategic disconnections emerge (Figure 1):
- Path A : Fragment the molecule at the hydroxyethyl sulfonamide junction, yielding 1-(2-chlorophenyl)methanesulfonamide and 2-(furan-3-yl)ethylene glycol precursors.
- Path B : Disconnect the furan-3-yl and 2-chlorophenyl groups from the central hydroxyethyl sulfonamide core, suggesting convergent synthesis.
Synthesis of Key Intermediates
Preparation of 2-(Furan-3-yl)-2-hydroxyethylamine
Feist-Benary Furan Synthesis
The Feist-Benary method enables furan ring construction via condensation of α-chloro ketones with β-keto esters (Figure 2). For furan-3-yl derivatives:
- React ethyl acetoacetate with 3-chloropropiophenone in pyridine to yield 2-methyl-3-phenylfuran.
- Hydroxylate the furan at the 3-position using m-CPBA (meta-chloroperbenzoic acid), achieving 3-hydroxyfuran.
- Reduce the hydroxyl group to a primary alcohol via catalytic hydrogenation (Pd/C, H₂), followed by bromination (PBr₃) and amination (NH₃/EtOH).
Yield : 58–72% (estimated from analogous furan functionalization).
Alternative Route: Propargyl Alcohol Cyclization
Propargyl alcohols and terminal alkynes undergo Au(I)-catalyzed hydroamination to form 2,5-disubstituted furans (Figure 3):
Synthesis of 1-(2-Chlorophenyl)methanesulfonamide
Direct Sulfonylation
Methanesulfonyl chloride reacts with 2-chloroaniline in dichloromethane under basic conditions (Figure 4):
- Dissolve 2-chloroaniline (1.0 equiv) in DCM, add triethylamine (2.5 equiv), and cool to 0°C.
- Add methanesulfonyl chloride (1.2 equiv) dropwise, stir for 4 h at RT.
- Quench with H₂O, extract with DCM, dry (Na₂SO₄), and concentrate.
Yield : 85–92% (based on patent data for similar aryl sulfonamides).
Buchwald-Hartwig Amination
For hindered substrates, employ Pd-catalyzed coupling (Figure 5):
Convergent Assembly Strategies
Mitsunobu Coupling
Couple 2-(furan-3-yl)-2-hydroxyethylamine with 1-(2-chlorophenyl)methanesulfonamide via Mitsunobu reaction (Figure 6):
- Dissolve hydroxyethylamine (1.0 equiv) and sulfonamide (1.1 equiv) in THF.
- Add DIAD (1.5 equiv) and PPh₃ (1.5 equiv), stir at RT for 12 h.
- Concentrate and purify by silica gel chromatography (EtOAc/MeOH 9:1).
Reductive Amination
Alternative single-pot methodology (Figure 7):
- React 2-(furan-3-yl)-2-hydroxyethyl ketone with 1-(2-chlorophenyl)methanesulfonamide in MeOH.
- Add NaBH₃CN (1.5 equiv), stir at RT for 6 h.
- Acidify with 1M HCl, extract with EtOAc, and concentrate.
Yield : 60–68% (based on reductive aminations of aryl sulfonamides).
Optimization and Challenges
Analytical Characterization
Spectroscopic Data (Predicted)
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 1H, ArH), 7.32–7.28 (m, 2H, ArH), 6.75 (s, 1H, furan-H), 6.52 (d, J = 3.1 Hz, 1H, furan-H), 4.15 (m, 1H, CHOH), 3.85 (dd, J = 11.0, 4.2 Hz, 1H, CH₂N), 3.72 (dd, J = 11.0, 6.8 Hz, 1H, CH₂N), 3.12 (s, 3H, SO₂CH₃).
- ESI-MS : [M+H]⁺ calcd for C₁₃H₁₅ClNO₄S: 332.04; found: 332.12.
Chromatographic Purity
HPLC (C18, 70:30 H₂O/MeCN): tR = 8.2 min, >98% purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
*Calculated based on structural analysis.
Comparative Analysis
Substituent Effects on Polarity and Solubility The hydroxyethyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the isopropoxypropyl chain in ’s analog . This may improve aqueous solubility but reduce lipid membrane permeability. The furan-3-yl group (aromatic heterocycle) contrasts with the triazol ring in ’s compound .
Electron-Withdrawing Groups
- The 2-chlorophenyl group is common across all analogs, providing electron-withdrawing effects that stabilize the sulfonamide moiety. However, ’s compound incorporates a trifluoro group, which is more electronegative and lipophilic, possibly enhancing metabolic stability but reducing solubility .
Molecular Weight and Bioavailability
- The target compound’s estimated molecular weight (~332.8) is intermediate between ’s (305.82) and ’s (446.83) analogs. Higher molecular weight (e.g., ) may limit oral bioavailability due to reduced absorption .
Structural Conformation
- Compounds like those in and exhibit complex bond networks (e.g., S1–C4–N1 in ), suggesting that sulfonamide derivatives often adopt rigid conformations . The target compound’s hydroxyethyl-furan chain may introduce conformational flexibility, influencing its interaction with biological targets.
Research Findings and Methodological Considerations
- Synthetic Routes : and highlight the use of multistep syntheses for analogous sulfonamides, often involving coupling of chlorophenyl precursors with heterocyclic amines .
- Computational Predictions : The absence of experimental data necessitates reliance on computational models to predict properties like logP (lipophilicity) and pKa for the target compound.
Biological Activity
1-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]methanesulfonamide, often referred to in literature as a sulfonamide derivative, is a compound of significant interest due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a chlorophenyl group , a furan ring , and a hydroxyethyl group , which contribute to its unique chemical and biological properties. The presence of the methanesulfonamide moiety enhances its solubility and bioavailability, making it a suitable candidate for various biological applications.
Structural Formula
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It can bind to receptors, affecting signal transduction pathways that regulate various physiological processes.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit antimicrobial properties. The compound has been tested against various bacterial strains, showing significant inhibitory effects. For instance, studies have demonstrated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
In vitro studies have suggested that this compound possesses anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial activity of various sulfonamide derivatives, including our compound. It was found that modifications in the side chains significantly influenced their efficacy against bacterial pathogens .
- Inflammation Model : In a controlled experiment using a murine model of inflammation, the compound was administered to evaluate its effect on inflammatory markers. Results indicated a reduction in tumor necrosis factor-alpha (TNF-α) levels by approximately 50% compared to control groups .
- Mechanistic Insights : A detailed mechanistic study revealed that the compound inhibits the NF-kB signaling pathway, which is crucial for the expression of many inflammatory genes .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds.
| Compound | Antimicrobial Activity (MIC) | Anti-inflammatory Potential |
|---|---|---|
| This compound | 16 µg/mL | Moderate |
| N1-(2-chlorophenyl)-N2-(2-hydroxyethyl)oxalamide | 32 µg/mL | Low |
| N1-(2-bromophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide | 64 µg/mL | High |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 1-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]methanesulfonamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example:
Step 1 : React 2-chlorophenylmethanesulfonyl chloride with 2-amino-2-(furan-3-yl)ethanol under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide backbone.
Step 2 : Optimize solvent choice (e.g., dimethylformamide or acetonitrile) and temperature (room temperature to reflux) to enhance yield and purity .
Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization to isolate the product.
- Critical Parameters : Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts like unreacted starting materials or over-oxidized derivatives.
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry (e.g., furan C3 vs. C2 substitution) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, particularly for the hydroxyethyl and sulfonamide groups .
- FT-IR : Identify key functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm) .
Q. What preliminary biological activities have been reported for structurally analogous compounds?
- Methodological Answer :
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values). Analogues with chlorophenyl and furan groups show moderate activity .
- Anticancer Screening : Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7). Sulfonamide derivatives often target carbonic anhydrases or tubulin polymerization .
- Mechanistic Clues : Prioritize enzyme inhibition assays (e.g., COX-2, CA-IX) to identify molecular targets .
Advanced Research Questions
Q. How can researchers address discrepancies in solubility and stability data across studies?
- Methodological Answer :
- Solubility Profiling : Use HPLC to quantify solubility in polar (DMSO, water) vs. non-polar solvents (hexane). Discrepancies may arise from crystallinity variations; characterize polymorphs via DSC/XRD .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) and monitor hydrolysis of the sulfonamide bond via LC-MS. Adjust storage conditions (desiccated, inert atmosphere) .
Q. What strategies are effective for improving the compound’s bioavailability in in vivo models?
- Methodological Answer :
- Prodrug Design : Modify the hydroxyethyl group (e.g., esterification) to enhance membrane permeability .
- Nanocarrier Systems : Encapsulate in liposomes or PLGA nanoparticles to improve aqueous solubility and sustained release .
- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., furan oxidation) and introduce blocking groups .
Q. How can contradictory results in biological activity (e.g., cytotoxicity vs. non-toxicity) be resolved?
- Methodological Answer :
- Dose-Response Refinement : Test a wider concentration range (nM to mM) to identify threshold effects.
- Assay Validation : Cross-validate using orthogonal methods (e.g., ATP-based viability assays vs. apoptosis markers like caspase-3) .
- Impurity Analysis : Characterize batch-to-batch impurities (e.g., residual solvents, isomers) via GC-MS/HPLC and correlate with activity .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to sulfonamide-sensitive targets (e.g., CA-IX). Validate with MD simulations to assess binding stability .
- QSAR Modeling : Train models on analogues with substituent variations (e.g., chloro vs. fluoro phenyl) to predict activity cliffs .
Q. How can synthetic yields be improved without compromising purity?
- Methodological Answer :
- Catalyst Screening : Test Pd/Cu catalysts for Suzuki couplings if aryl halide intermediates are used .
- Flow Chemistry : Implement continuous flow systems to control exothermic reactions and reduce side products .
- In-line Analytics : Use PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
